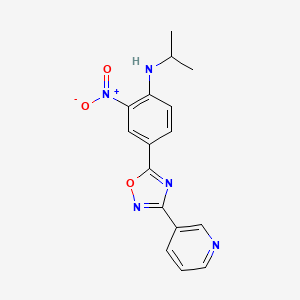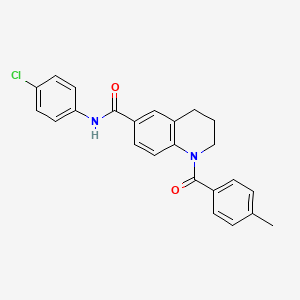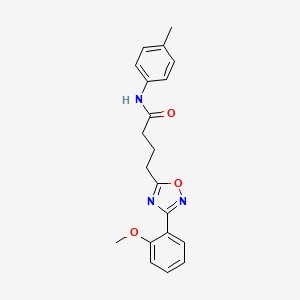
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound is an oxadiazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and immune response. This compound inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2). It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is its high potency and selectivity towards the NF-κB pathway. However, its limitations include its poor solubility in water and low bioavailability, which may affect its pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for the research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for neuroprotection. Another potential direction is its use as a chemotherapeutic agent against cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
In conclusion, this compound is a promising compound that has potential applications in various areas of medicine and pharmacology. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a potential candidate for the treatment of inflammatory and neurodegenerative diseases, as well as cancer. However, further research is needed to explore its pharmacokinetic properties and potential side effects.
Métodos De Síntesis
The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been achieved through different synthetic routes. One of the most common methods involves the reaction of p-tolylbutanamine with 2-methoxybenzoyl chloride in the presence of sodium hydroxide and triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form the oxadiazole ring.
Aplicaciones Científicas De Investigación
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been studied for its potential use as a therapeutic agent in various diseases. One of the significant areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-10-12-15(13-11-14)21-18(24)8-5-9-19-22-20(23-26-19)16-6-3-4-7-17(16)25-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNBRMRHDJZBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

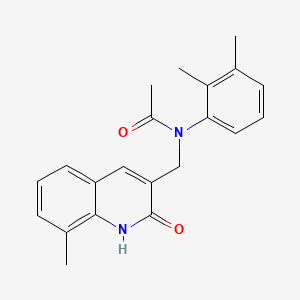
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)

![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)

![3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7701203.png)
![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)
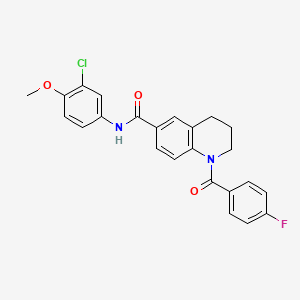

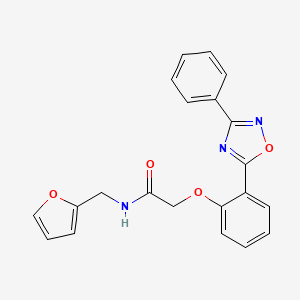

![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)
